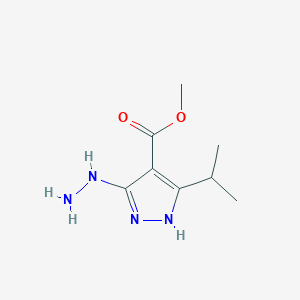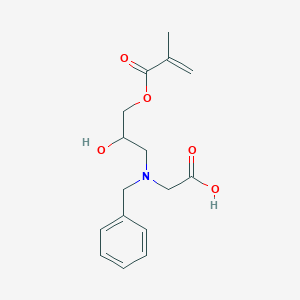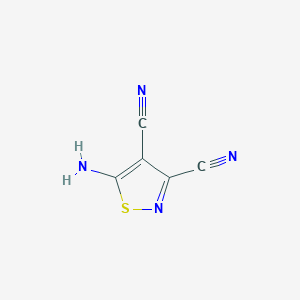
5-Aminoisothiazole-3,4-dicarbonitrile
Descripción general
Descripción
5-Aminoisothiazole-3,4-dicarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug synthesis and discovery. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 5-Aminoisothiazole-3,4-dicarbonitrile is not well understood. However, studies have shown that the compound inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This may explain its potential anticancer activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-Aminoisothiazole-3,4-dicarbonitrile can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the growth of bacterial and fungal cells. However, the compound has not been extensively studied for its physiological effects in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-Aminoisothiazole-3,4-dicarbonitrile is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of certain enzymes makes it a potential candidate for the development of new anticancer and antibiotic drugs. However, the compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 5-Aminoisothiazole-3,4-dicarbonitrile. One direction is to study the compound's mechanism of action in more detail to gain a better understanding of its potential applications in the field of medicine. Another direction is to develop new synthetic methods for the compound that are more efficient and environmentally friendly. Additionally, the compound's potential as a lead compound for the development of new drugs should be further explored.
Aplicaciones Científicas De Investigación
5-Aminoisothiazole-3,4-dicarbonitrile has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells. The compound has also been reported to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
100326-56-5 |
|---|---|
Nombre del producto |
5-Aminoisothiazole-3,4-dicarbonitrile |
Fórmula molecular |
C5H2N4S |
Peso molecular |
150.16 g/mol |
Nombre IUPAC |
5-amino-1,2-thiazole-3,4-dicarbonitrile |
InChI |
InChI=1S/C5H2N4S/c6-1-3-4(2-7)9-10-5(3)8/h8H2 |
Clave InChI |
BZPKVNVQNNDLSH-UHFFFAOYSA-N |
SMILES |
C(#N)C1=C(SN=C1C#N)N |
SMILES canónico |
C(#N)C1=C(SN=C1C#N)N |
Sinónimos |
3,4-Isothiazoledicarbonitrile,5-amino-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

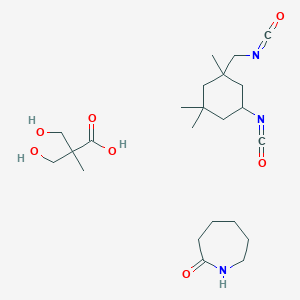
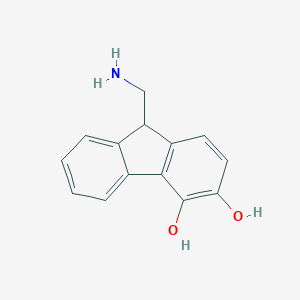







![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)
